4'-methyl-3-(2-phenylethyl)spiro[1H-quinazoline-2,1'-cyclohexane]-4-one
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Overview
Description
4’-methyl-3-(2-phenylethyl)spiro[1H-quinazoline-2,1’-cyclohexane]-4-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methyl-3-(2-phenylethyl)spiro[1H-quinazoline-2,1’-cyclohexane]-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as β-cyclodextrin, in an aqueous medium to facilitate the formation of the spirocyclic ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4’-methyl-3-(2-phenylethyl)spiro[1H-quinazoline-2,1’-cyclohexane]-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated spirocyclic compounds.
Scientific Research Applications
4’-methyl-3-(2-phenylethyl)spiro[1H-quinazoline-2,1’-cyclohexane]-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 4’-methyl-3-(2-phenylethyl)spiro[1H-quinazoline-2,1’-cyclohexane]-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s unique spirocyclic structure allows it to fit into binding sites that other molecules cannot, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
- Spiro[indoline-3,2′-quinazoline]-2,4′ (3′H)-dione
- Spiro[indoline-3,2′-quinazoline]-2,4′-dione
- Spiro[indoline-3,2′-quinazoline]-2,4′-dione derivatives
Uniqueness
4’-methyl-3-(2-phenylethyl)spiro[1H-quinazoline-2,1’-cyclohexane]-4-one is unique due to its specific substitution pattern and the presence of the phenylethyl group. This gives it distinct chemical and biological properties compared to other spiro compounds, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4'-methyl-3-(2-phenylethyl)spiro[1H-quinazoline-2,1'-cyclohexane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-17-11-14-22(15-12-17)23-20-10-6-5-9-19(20)21(25)24(22)16-13-18-7-3-2-4-8-18/h2-10,17,23H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLSWXFQZRMQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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